molecular formula C24H20BrClN4O2S B14947983 2-({5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide

2-({5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide

Cat. No.: B14947983
M. Wt: 543.9 g/mol
InChI Key: SFQWSMSGZZTFBE-UHFFFAOYSA-N
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Description

2-({5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a bromophenoxy group, and a chlorophenylacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile. The bromophenoxy group is introduced via a nucleophilic substitution reaction, where 4-bromophenol reacts with a suitable alkylating agent. The final step involves the formation of the acetamide moiety through an amide coupling reaction between the triazole derivative and 4-chlorophenylacetic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include using more efficient catalysts, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to increase yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bromophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenoxy and chlorophenyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets would depend on the specific application being investigated.

Comparison with Similar Compounds

Similar Compounds

  • **2-({5-[(4-chlorophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-bromophenyl)acetamide
  • **2-({5-[(4-fluorophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide

Uniqueness

The unique combination of the bromophenoxy, triazole, and chlorophenylacetamide groups in 2-({5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide provides distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, potentially leading to novel applications in various fields.

Properties

Molecular Formula

C24H20BrClN4O2S

Molecular Weight

543.9 g/mol

IUPAC Name

2-[[5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C24H20BrClN4O2S/c1-16-4-2-3-5-21(16)30-22(14-32-20-12-6-17(25)7-13-20)28-29-24(30)33-15-23(31)27-19-10-8-18(26)9-11-19/h2-13H,14-15H2,1H3,(H,27,31)

InChI Key

SFQWSMSGZZTFBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Cl)COC4=CC=C(C=C4)Br

Origin of Product

United States

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